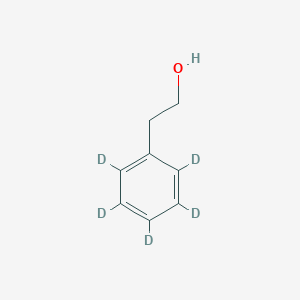

Benzeneethanol-d5

Übersicht

Beschreibung

Benzeneethanol-d5, also known as this compound, is a useful research compound. Its molecular formula is C8H10O and its molecular weight is 127.19 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Environmental Impact and Analysis

A study focused on the Diurnal Variability and Emission Pattern of Decamethylcyclopentasiloxane (D5) in urban air, illustrating the presence of similar compounds like benzene in consumer products and their environmental emissions. This research is crucial for understanding the environmental impact of volatile organic compounds (VOCs) and aids in developing strategies for pollution control and mitigation (Coggon et al., 2018).

Biochemical and Microbial Studies

Research involving Stable Isotopes to Identify Metabolites of Benzene Degradation in a sulphidogenic consortium has shed light on the metabolic pathways of anaerobic benzene degradation. This study demonstrates the utility of deuterated compounds in tracing biochemical pathways, contributing to our understanding of microbial degradation processes and potential bioremediation applications (Phelps et al., 2001).

Materials Science and Catalysis

In the realm of Materials Science , a study on the Synergistic Combination of Graphitic C3N4 and Polyoxometalate-Based Phase-Transfer Catalyst highlights the role of benzene derivatives in developing innovative materials for catalysis. This research contributes to the creation of efficient, reductant-free aerobic hydroxylation of benzene, showcasing the potential for novel catalytic systems (Long et al., 2018).

Analytical Chemistry and Biomonitoring

Another significant application is in Analytical Chemistry , where S-phenylmercapturic Acid has been studied as a biomarker for benzene exposure. This research utilizes advanced chromatographic techniques to quantify biomarkers, enhancing our capabilities for monitoring environmental and occupational exposures to hazardous substances (Li et al., 2006).

Chemical Engineering and Reaction Studies

Furthermore, Electrochemical Oxidation of Benzene on boron-doped diamond electrodes presents a novel approach to the degradation of benzene in aqueous solutions, a critical step towards the development of wastewater treatment technologies. This research exemplifies the application of deuterated compounds in understanding and enhancing electrochemical reactions for environmental remediation (Oliveira et al., 2007).

Zukünftige Richtungen

While specific future directions for Benzeneethanol-d5 are not explicitly mentioned in the retrieved papers, the field of chemical research involving similar compounds is vast and continually evolving . The development of new methodologies and applications in various fields such as nanosciences, pharmaceuticals, and energy production could be potential future directions .

Wirkmechanismus

Target of Action

Benzeneethanol-d5, also known as Phenylethyl alcohol, is an antimicrobial, antiseptic, and disinfectant . It is used in pharmaceutics and perfumery . Its primary target is the Parathion hydrolase , an enzyme found in Flavobacterium sp. (strain ATCC 27551) .

Mode of Action

It’s known that phenylethyl alcohol interacts with its target, parathion hydrolase, leading to its antimicrobial, antiseptic, and disinfectant properties

Biochemical Pathways

Given its antimicrobial, antiseptic, and disinfectant properties, it’s likely that it interferes with microbial growth and survival pathways

Result of Action

Given its antimicrobial, antiseptic, and disinfectant properties, it’s likely that it leads to the death of microorganisms

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the source of Benzeneethanol (natural or synthetic) and the specific application can impact its environmental impact . When used responsibly and in accordance with regulations, Benzeneethanol’s impact on the environment is considered minimal .

Eigenschaften

IUPAC Name |

2-(2,3,4,5,6-pentadeuteriophenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O/c9-7-6-8-4-2-1-3-5-8/h1-5,9H,6-7H2/i1D,2D,3D,4D,5D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRMNZCZEMHIOCP-RALIUCGRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])CCO)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40470349 | |

| Record name | Benzeneethanol-d5 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40470349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35845-63-7 | |

| Record name | Benzeneethanol-d5 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40470349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 35845-63-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

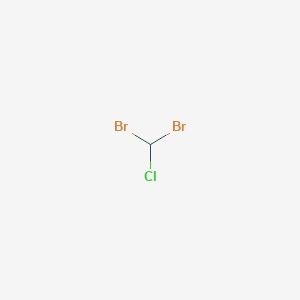

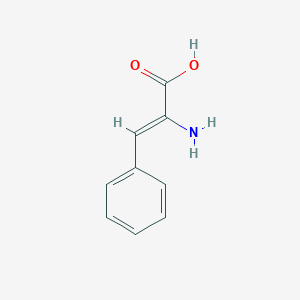

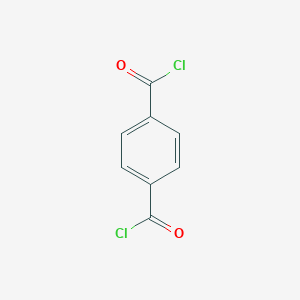

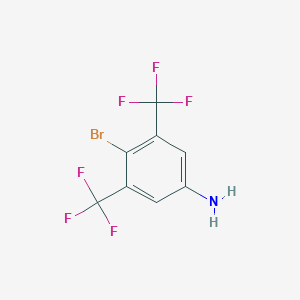

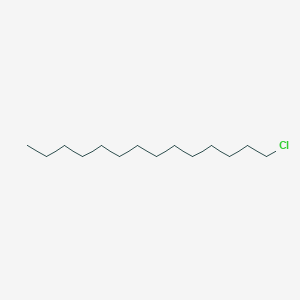

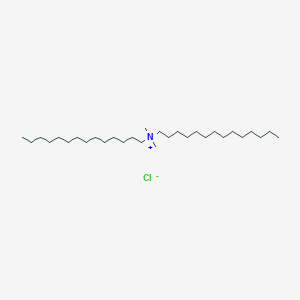

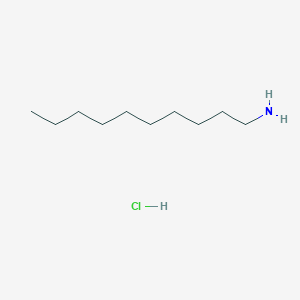

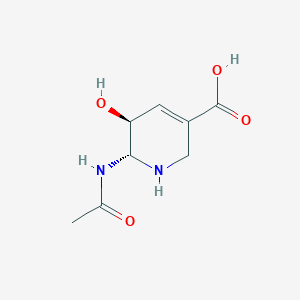

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3aS,4R,6aR)-4-methoxy-3a,4,6,6a-tetrahydro-3H-furo[2,3-c]furan-2-one](/img/structure/B127482.png)

![(3s,3ar,6as)-Hexahydrofuro[2,3-B]furan-3-Ol](/img/structure/B127492.png)

![(3S,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol](/img/structure/B127496.png)